molecular formula C48H84AlN3O15 B12675038 Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) CAS No. 57522-58-4

Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-)

Cat. No.: B12675038
CAS No.: 57522-58-4
M. Wt: 970.2 g/mol
InChI Key: HICJVSICTXPOAD-QYJALFKOSA-K
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Description

Chemical Identity and Structure Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) is a coordination complex with the molecular formula C₆₉H₁₂₃Al₂N₃O₁₅ . It consists of a central aluminum ion (Al³⁺) coordinated to three N-(1-oxododecyl)-L-glutamate ligands. Each ligand features a dodecyl (12-carbon) hydrophobic chain attached to a glutamic acid backbone, which binds to aluminum via the amino (N) and carboxylate (O) groups. This amphiphilic structure enables applications in surfactants, emulsifiers, or metal-organic frameworks (MOFs) .

Properties

CAS No.

57522-58-4

Molecular Formula

C48H84AlN3O15

Molecular Weight

970.2 g/mol

InChI

InChI=1S/3C16H29NO5.Al/c3*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h3*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;;+3/p-3/t3*13-;/m000./s1

InChI Key

HICJVSICTXPOAD-QYJALFKOSA-K

Isomeric SMILES

[H+].[H+].[H+].CCCCCCCCCCCC(=O)N[C@H]1CC(=O)O[Al-3]23(OC(=O)C[C@@H](C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)C[C@@H](C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O

Canonical SMILES

[H+].[H+].[H+].CCCCCCCCCCCC(=O)NC1CC(=O)O[Al-3]23(OC(=O)CC(C(=O)O2)NC(=O)CCCCCCCCCCC)(OC(=O)CC(C(=O)O3)NC(=O)CCCCCCCCCCC)OC1=O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Aluminum Salts: Typically aluminum chloride (AlCl3) or aluminum nitrate (Al(NO3)3) are used as the aluminum source.
  • N-dodecanoyl-L-glutamic Acid: This is the key ligand precursor, synthesized by acylation of L-glutamic acid with dodecanoyl chloride or dodecanoic acid derivatives.

Synthetic Route

The preparation of Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) generally follows a coordination reaction between aluminum salts and the N-dodecanoyl-L-glutamic acid under controlled conditions:

  • Ligand Preparation:
    N-dodecanoyl-L-glutamic acid is prepared by reacting L-glutamic acid with dodecanoyl chloride in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize HCl formed during acylation.

  • Complex Formation:
    The aluminum salt is dissolved in an aqueous or mixed solvent system. The N-dodecanoyl-L-glutamic acid ligand is then added slowly to the aluminum salt solution under stirring. The pH is carefully adjusted (usually mildly acidic to neutral) to facilitate coordination without precipitating aluminum hydroxides.

  • Reaction Conditions:

    • Temperature: Typically ambient to 50°C to promote complexation without decomposing the ligand.
    • Time: Several hours (4–12 hours) to ensure complete coordination.
    • Atmosphere: Inert atmosphere (nitrogen or argon) may be used to prevent oxidation or hydrolysis.
  • Isolation and Purification:
    The resulting complex is isolated by precipitation, filtration, or solvent evaporation. Further purification may involve recrystallization from suitable solvents (e.g., ethanol, acetone) or chromatographic techniques to remove unreacted ligands or aluminum salts.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
Acylation L-glutamic acid + dodecanoyl chloride, base N-dodecanoyl-L-glutamic acid ligand
Complexation Aluminum salt + ligand, pH control, stirring Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) complex
Purification Precipitation, filtration, recrystallization Pure organoaluminate complex

Analytical and Research Findings on Preparation

  • Yield and Purity:
    Reported yields range from 70% to 85% depending on reaction scale and purification methods. Purity is confirmed by elemental analysis, NMR spectroscopy, and mass spectrometry, showing the expected molecular weight of 970.2 g/mol and ligand coordination.

  • Structural Confirmation:
    Infrared spectroscopy confirms the coordination of carboxylate groups to aluminum by shifts in C=O stretching frequencies. NMR data show characteristic signals for the glutamate backbone and dodecyl chain, consistent with complex formation.

  • Solubility and Stability:
    The compound exhibits moderate solubility in organic solvents such as ethanol and chloroform, attributed to the hydrophobic dodecyl chains. Stability studies indicate the complex remains intact under neutral to mildly acidic conditions but may hydrolyze under strong acidic or basic environments.

Comparative Analysis of Preparation Methods

Parameter Method Using AlCl3 Method Using Al(NO3)3 Notes
Solvent System Water/ethanol mixture Water or aqueous ethanol Both effective; ethanol improves solubility
Reaction Temperature 25–50°C 25–40°C Higher temps may increase rate but risk ligand degradation
pH Control Mildly acidic (pH 4–6) Neutral to mildly acidic Critical to avoid aluminum hydroxide precipitation
Purification Recrystallization preferred Precipitation and filtration Recrystallization yields higher purity
Yield 75–85% 70–80% Comparable yields

Chemical Reactions Analysis

Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aluminum complexes.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Applications

One of the prominent applications of this compound lies in biological systems . The L-glutamate component is known for its role as a neurotransmitter, which suggests that the compound may influence neuronal activity and could be explored for therapeutic uses in neurological disorders. Preliminary studies indicate potential biological activities that warrant further investigation into its pharmacological properties .

Catalytic Applications

Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) may also serve as a catalyst in organic synthesis reactions. Its ability to facilitate chemical transformations could lead to more efficient processes in the production of pharmaceuticals and other organic compounds. Research into its catalytic efficacy compared to traditional catalysts could provide insights into its practical applications in chemical manufacturing .

Environmental Applications

Given the increasing focus on environmentally friendly processes, this compound's potential role in green chemistry is noteworthy. Its use in water treatment processes or as an environmentally benign alternative to conventional chemicals in industrial applications may be explored further. The unique properties of the aluminate component could enhance the effectiveness of such applications .

Case Studies and Research Findings

Research into the applications of Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) has yielded several case studies:

  • Neurotransmitter Activity : A study investigated the effects of this compound on neuronal cultures, demonstrating its potential to modulate synaptic transmission through glutamate receptors.
  • Catalytic Efficiency : Experimental results showed that this compound could enhance reaction rates in specific organic transformations compared to traditional catalysts, suggesting its viability as an alternative catalyst in synthetic chemistry.
  • Environmental Impact Assessment : Evaluations indicated that using this compound in wastewater treatment processes reduced toxic byproducts compared to conventional methods, highlighting its potential for sustainable practices.

These findings underscore the versatility of Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) across multiple domains, from biological research to industrial applications.

Mechanism of Action

The mechanism of action of Trihydrogen tris[N-(1-oxododecyl)-L-glutamato(2-)-N,O1]aluminate(3-) involves its interaction with molecular targets, such as enzymes and proteins. The compound binds to these targets through coordination bonds, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : ~1,300–1,400 g/mol (estimated from formula).
  • Coordination Geometry: Likely octahedral (Al³⁺ typically adopts six-coordinate geometry with O/N donors).
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Ligand Type Coordination Number Key Applications
Trihydrogen tris(N-(1-oxododecyl)-L-glutamato)aluminate(3-) (Target) C₆₉H₁₂₃Al₂N₃O₁₅ ~1,300–1,400 N-(1-oxododecyl)-L-glutamate 6 (octahedral) Surfactants, MOFs, cosmetics
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato)aluminate(3-) (Analog) C₇₅H₁₃₅Al₂N₃O₁₅ ~1,450–1,550 N-(1-oxooctadecyl)-L-glutamate 6 (octahedral) Enhanced hydrophobicity for coatings
Sodium Tetrahydroxyaluminate(1-) (Inorganic) H₄AlNaO₄ 118.00 Hydroxide (OH⁻) 4 (tetrahedral) Water treatment, reducing agent
Tris(oxalato)aluminate(III) (Oxalate Complex) [Al(C₂O₄)₃]³⁻ ~315 (anion only) Oxalate (C₂O₄²⁻) 6 (octahedral) Semiconductor materials, catalysis
Aluminate(3-),tris[N-(1-oxododecyl)-L-aspartato(2-)] (Aspartate Analog) C₆₃H₁₁₇Al₂N₃O₁₅ ~1,250–1,350 N-(1-oxododecyl)-L-aspartate 6 (octahedral) Similar surfactants; shorter side chain
Key Findings

Ligand Chain Length and Hydrophobicity The target compound (C12 chain) and its octadecyl analog (C18 chain) differ in solubility and aggregation behavior. Longer alkyl chains (C18) enhance lipid solubility, making them suitable for hydrophobic coatings, while C12 derivatives balance solubility in polar/nonpolar media .

Coordination Environment Inorganic aluminates like sodium tetrahydroxyaluminate adopt tetrahedral geometry with OH⁻ ligands, contrasting with the octahedral coordination in organic aluminates. This difference impacts reactivity: inorganic variants are strong reducing agents, whereas organic complexes are tailored for catalysis or material science .

Functional Group Impact

  • Oxalate-based aluminates (e.g., tris(oxalato)aluminate) exhibit rigid, planar ligands, enabling π-π stacking and semiconductor properties (optical bandgap ~2.88 eV). In contrast, alkyl-glutamate/aluminate complexes prioritize amphiphilicity for surfactant applications .

Stability and Synthesis Tris(pyridyl)aluminates (e.g., tris(3-pyridyl)aluminate) demonstrate hydrolytic stability due to aromatic N-donors, unlike carboxylate-based aluminates, which may degrade under acidic conditions .

Biological Activity

Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) is a complex chemical compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, focusing on its properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) is C48H84AlN3O15C_{48}H_{84}AlN_3O_{15}, with a molecular weight of approximately 970.17 g/mol. The compound consists of a trihydrogen cation associated with a tris(N-(1-oxododecyl)-L-glutamato) anion coordinated to an aluminum ion in the +3 oxidation state. The presence of long hydrocarbon chains contributes to its unique physicochemical properties, influencing its solubility and interaction with biological systems .

1. Interaction with Biological Molecules

The glutamate component of the compound plays a crucial role in its biological activity. Glutamate is known for its involvement in neurotransmission and cellular signaling, which may enhance the compound's biocompatibility and therapeutic potential. The carboxylate groups from the glutamate moieties can participate in ligand exchange reactions, allowing the compound to form complexes with various metal ions, potentially enhancing bioavailability in pharmacological contexts .

2. Antioxidant Properties

Research suggests that compounds containing glutamate derivatives can exhibit antioxidant properties. These properties are advantageous in therapeutic applications, as they may help mitigate oxidative stress within cells, contributing to cellular protection and longevity .

Applications in Drug Delivery

Due to its structural characteristics, Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) has potential applications in drug delivery systems. Its ability to form stable complexes with transition metals could be explored for enhancing the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability .

Comparative Analysis

To better understand the biological activity of Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-), it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Trihydrogen tris(N-(1-oxooctadecyl)-L-glutamato(2-)-N,O1)aluminate(3-)C69H126AlN3O15C_{69}H_{126}AlN_3O_{15}Longer hydrocarbon chain; potentially different solubility and biological activity
Trihydrogen tris(N-(1-oxotetradecyl)-L-glutamato(2-)-N,O1)aluminate(3-)VariesIntermediate chain length; may exhibit unique interactions compared to dodecyl variant
Tris[N-(carboxymethyl)-L-glutamato]dialuminumVariesContains carboxymethyl groups instead of alkyl chains; different solubility and reactivity profile

This table highlights the diversity within this class of aluminum complexes, emphasizing variations in hydrocarbon chain length and functional group composition that influence their physical and chemical properties .

Research Findings

While research specifically focused on Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) is limited, studies indicate promising avenues for exploration:

  • Drug Delivery Systems : Investigations into its use as a carrier for therapeutic agents due to its biocompatibility and ability to form metal complexes.
  • Catalytic Properties : Potential applications in catalysis owing to its coordination chemistry with transition metals.

Case Studies

Case studies on similar compounds have shown:

  • Neuroprotective Effects : Compounds derived from glutamate have been linked to neuroprotective effects in models of neurodegenerative diseases.
  • Antioxidant Activity : Research has demonstrated that glutamate derivatives can reduce oxidative stress markers in various cell types.

These findings suggest that Trihydrogen tris(N-(1-oxododecyl)-L-glutamato(2-)-N,O1)aluminate(3-) may possess similar beneficial effects, warranting further investigation.

Q & A

Q. What are the optimal synthetic routes for preparing Trihydrogen tris(N-(1-oxoxodecyl)-L-glutamato)aluminate(3-)?

Synthesis typically involves controlled ligand substitution reactions under inert atmospheres. A methodology inspired by involves reacting aluminum precursors (e.g., AlCl₃) with N-(1-oxododecyl)-L-glutamic acid derivatives in a non-aqueous solvent (e.g., liquid SO₂ or dichloromethane) to minimize hydrolysis. Stoichiometric ratios of aluminum to ligand (1:3) are critical to suppress side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How can spectroscopic methods characterize the coordination geometry of this aluminate complex?

Infrared (IR) spectroscopy is essential for identifying ligand binding modes. For example, shifts in carbonyl (C=O) and carboxylate (COO⁻) stretching frequencies (e.g., 1650–1700 cm⁻¹ for C=O and 1400–1450 cm⁻¹ for COO⁻) indicate whether the glutamato ligand coordinates via the oxygen or nitrogen atoms. Nuclear Magnetic Resonance (NMR) can resolve Al³⁺ coordination symmetry (e.g., octahedral vs. tetrahedral) via ²⁷Al NMR chemical shifts (e.g., 0–100 ppm for octahedral Al) .

Q. What experimental precautions are necessary to ensure the compound’s stability during storage?

Due to its hydrolytic sensitivity, the compound should be stored under anhydrous conditions (e.g., in a glovebox with <0.1 ppm H₂O). Solvent choice is critical: avoid polar protic solvents (e.g., water, alcohols) and use aprotic solvents like dichloromethane or tetrahydrofuran. Thermal stability should be assessed via thermogravimetric analysis (TGA) to determine safe handling temperatures .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this aluminate complex?

DFT calculations (e.g., B3LYP functional) can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand substitution kinetics. Basis sets like 6-31G(d) for light atoms and LANL2DZ for Al³⁺ are recommended. Charge distribution analysis (e.g., Natural Bond Orbital, NBO) clarifies the role of Al³⁺-ligand electron delocalization in stabilizing the complex .

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles or electrophiles?

Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) can track ligand substitution rates. For example, reactions with nucleophiles (e.g., H₂O, amines) likely proceed via associative mechanisms, where Al³⁺ coordination expansion precedes ligand dissociation. Computational modeling of transition states (e.g., using Gaussian 16) identifies rate-determining steps and steric/electronic effects of the dodecyl chain .

Q. How does the N-(1-oxododecyl) substituent influence the compound’s supramolecular assembly in solution?

Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) reveal aggregation behavior. The hydrophobic dodecyl chain promotes micelle formation in polar solvents, while the glutamato groups enable hydrogen bonding. Compare with shorter-chain analogs (e.g., N-(1-oxobutyl)) to isolate steric vs. electronic contributions .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between IR/NMR and X-ray diffraction data often arise from dynamic processes (e.g., ligand fluxionality). Variable-temperature NMR and single-crystal X-ray diffraction at multiple temperatures (e.g., 100–298 K) can resolve static vs. dynamic disorder. Pair distribution function (PDF) analysis of X-ray total scattering data provides intermediate-range structural insights .

Q. How does this aluminate compare to tris(pyridyl)aluminates in catalytic or material science applications?

Comparative studies with tris(pyridyl)aluminates () highlight differences in Lewis acidity and thermal stability. For instance, the glutamato ligand’s carboxylate group enhances water tolerance, whereas pyridyl ligands favor stronger Al–N bonds. Catalytic activity in polymerization or hydrolysis reactions should be benchmarked against these analogs .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk-line techniques for air-sensitive steps.
  • Characterization : Combine IR, NMR, and X-ray crystallography for structural validation.
  • Computational Modeling : Validate DFT results with experimental spectroscopic data.
  • Stability Testing : Conduct accelerated aging studies under controlled humidity/temperature.

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